REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[OH:11][CH:12]1[CH2:16][CH2:15][O:14][CH2:13]1.[OH-].[K+].Cl>CS(C)=O>[O:14]1[CH2:15][CH2:16][CH:12]([O:11][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)[CH2:13]1 |f:2.3|
|
Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
468 mg
|
Type
|
reactant
|
Smiles
|
OC1COCC1
|
Name
|
|
Quantity
|
579 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
579 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
468 mg
|
Type
|
reactant
|
Smiles
|
OC1COCC1
|
Name
|
aq. solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 120 C for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 120 C for 24 h
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc (3×5 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (5×20 mL), saturated brine (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)OC1=NC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |